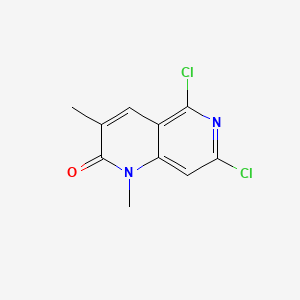
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid l-glutamine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other biochemical applications where selective protection and deprotection of functional groups are crucial.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine typically involves the protection of the amino group of l-glutamine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be introduced under various conditions, including:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale reactions using similar conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems .
Análisis De Reacciones Químicas
Types of Reactions
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used to replace the Boc group under suitable conditions.
Major Products
The major products formed from these reactions include the deprotected amino acid (l-glutamine) and other substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, where selective protection and deprotection of amino groups are essential.
Bioconjugation: Employed in the preparation of bioconjugates for various biochemical assays and studies.
Drug Development: Utilized in the synthesis of pharmaceutical compounds where protection of functional groups is necessary during multi-step synthesis.
Material Science: Applied in the development of novel materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group by forming a carbamate linkage, which can be selectively cleaved under acidic conditions. This selective protection allows for controlled chemical transformations without interference from the amino group .
Comparación Con Compuestos Similares
Similar Compounds
(Tert-butoxycarbonyl)-l-alanine: Another Boc-protected amino acid used in peptide synthesis.
(Tert-butoxycarbonyl)-l-lysine: Used for protecting the amino group of lysine in peptide synthesis.
(Tert-butoxycarbonyl)-l-phenylalanine: Employed in the synthesis of peptides containing phenylalanine.
Uniqueness
(Tert-butoxycarbonyl)-l-glutaminyl-l-glutamine is unique due to its specific application in protecting the amino group of l-glutamine, which is crucial in the synthesis of peptides and proteins containing this amino acid. Its selective protection and deprotection properties make it a valuable tool in organic synthesis and biochemical research .
Propiedades
IUPAC Name |
5-amino-2-[[5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOCAMYLRIWQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)



![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)





